2-(2,5-Diethoxyphenyl)guanidine;2,4,6-trinitrophenol
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Overview
Description
2-(2,5-Diethoxyphenyl)guanidine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-(2,5-Diethoxyphenyl)guanidine and 2,4,6-trinitrophenolPicric acid is a well-known compound with a history of use in explosives, dyes, and as an antiseptic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Diethoxyphenyl)guanidine typically involves the reaction of 2,5-diethoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
2,4,6-Trinitrophenol (picric acid) is synthesized through the nitration of phenol. This process involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions .
Industrial Production Methods
Industrial production of picric acid follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise temperature control and continuous stirring to ensure uniformity. The product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Diethoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
2,4,6-Trinitrophenol undergoes several reactions, including:
Reduction: It can be reduced to form aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkyl halides are commonly used
Major Products Formed
Oxidation: Oxides and quinones.
Reduction: Amines and aminophenols.
Substitution: Halogenated and alkylated derivatives
Scientific Research Applications
2-(2,5-Diethoxyphenyl)guanidine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a staining reagent.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Used in the production of dyes, explosives, and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of 2-(2,5-Diethoxyphenyl)guanidine involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
2,4,6-Trinitrophenol acts as an electrophile due to the presence of nitro groups, making it highly reactive towards nucleophiles. This reactivity underlies its use in various chemical reactions and its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenol: Less acidic and less reactive compared to 2,4,6-trinitrophenol.
3-Nitrophenol: Less acidic and less reactive.
3,5-Dinitrophenol: Similar reactivity but less acidic.
4-Methylphenol: Less acidic and less reactive .
Uniqueness
2-(2,5-Diethoxyphenyl)guanidine;2,4,6-trinitrophenol is unique due to the combination of guanidine and trinitrophenol moieties, which confer distinct chemical and biological properties. The presence of multiple nitro groups in 2,4,6-trinitrophenol makes it highly acidic and reactive, distinguishing it from other phenolic compounds .
Properties
CAS No. |
61705-96-2 |
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Molecular Formula |
C17H20N6O9 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-(2,5-diethoxyphenyl)guanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H17N3O2.C6H3N3O7/c1-3-15-8-5-6-10(16-4-2)9(7-8)14-11(12)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7H,3-4H2,1-2H3,(H4,12,13,14);1-2,10H |
InChI Key |
DKHHUDMJYMZDRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N=C(N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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